Dibutan-2-yl carbonate

Description

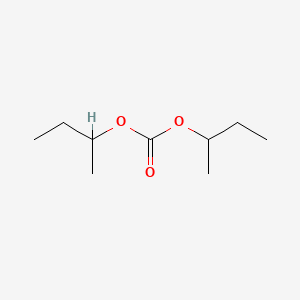

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibutan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-5-7(3)11-9(10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRWDTRXCNOMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337967 | |

| Record name | dibutan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-63-2 | |

| Record name | dibutan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibutan 2 Yl Carbonate

Phosgene-Free Synthetic Routes

Phosgene-free synthesis has become a cornerstone in the production of organic carbonates due to safety and environmental concerns associated with phosgene (B1210022). rsc.orgnih.gov For dibutan-2-yl carbonate, this involves two main pathways: the transesterification of a parent carbonate with 2-butanol (B46777) and the direct reaction of 2-butanol with carbon dioxide.

Transesterification Reactions

Transesterification is a widely employed method for synthesizing various dialkyl carbonates. nih.govresearchgate.net The process involves the exchange of an alkoxy group from a carbonate ester with an alcohol, in this case, 2-butanol. The reaction is typically catalyzed by an acid or, more commonly, a base. The equilibrium nature of the reaction often requires strategic removal of a byproduct to drive the synthesis towards the desired product. rsc.org

The synthesis of this compound from dimethyl carbonate (DMC) and 2-butanol is a common transesterification route. This reaction proceeds in two consecutive, reversible steps, first forming the intermediate 2-butyl methyl carbonate, which then reacts with another molecule of 2-butanol to yield the final product, this compound, and methanol (B129727) as a byproduct.

To shift the equilibrium towards the product side, an excess of 2-butanol can be used, or the methanol byproduct can be continuously removed from the reaction mixture, often by distillation. rsc.org A variety of catalysts can be employed to facilitate this reaction, with solid base catalysts showing significant promise due to their high activity and ease of separation.

Table 1: Representative Catalytic Systems for Transesterification of DMC

| Catalyst System | Precursor Alcohol | Temperature (°C) | Key Findings |

|---|---|---|---|

| K₂CO₃/γ-Al₂O₃ | Ethanol | 120-150 | Catalyst exhibited high activity and tunable selectivity for the target carbonate products. bohrium.com |

| CaO/Carbon Composite | Methanol | Not Specified | A convenient and efficient heterogeneous catalyst that can be easily recovered and reused with little deactivation. rsc.org |

| Basic Ionic Liquid [bmIm]OH | 1-Pentanol | 110 | Showed high activity, achieving a 75.81% yield of dipentyl carbonate under optimal conditions. researchgate.net |

While dimethyl carbonate is a common precursor, other dialkyl carbonates, such as diethyl carbonate (DEC), can also be used for the synthesis of this compound. The principles of the reaction, including the use of catalysts and strategies to shift the equilibrium, remain the same. The choice of the starting dialkyl carbonate may be influenced by factors such as cost, availability, and the boiling point of the alcohol byproduct, which affects its removal from the reaction mixture. The synthesis of DEC itself can be carried out through protocols analogous to those for DMC. rsc.org

Direct Carbonylation of Alcohols with Carbon Dioxide

The direct synthesis of dialkyl carbonates from alcohols and carbon dioxide (CO₂) is an attractive green chemistry route, as it utilizes a renewable, abundant, and non-toxic C1 source. rsc.orgnih.gov However, this reaction is significantly limited by thermodynamic equilibrium, which lies far towards the starting materials under standard conditions, resulting in low yields of the desired carbonate. nih.govresearchgate.net Furthermore, the water formed as a byproduct can deactivate many of the catalysts used. rsc.org The synthesis of this compound from 2-butanol and CO₂ faces an additional challenge due to the lower reactivity of secondary alcohols compared to primary alcohols. frontiersin.orgbohrium.com

Overcoming the thermodynamic barrier of the direct carbonylation of 2-butanol requires effective catalysts that can activate both the alcohol and the chemically inert CO₂ molecule. frontiersin.org Metal oxides, particularly ceria (CeO₂) and zirconia (ZrO₂), have been identified as promising heterogeneous catalysts for this reaction. researchgate.netfrontiersin.orgbohrium.com These catalysts possess both acidic and basic sites on their surface, which are believed to work synergistically. The basic sites activate the alcohol molecule, while the acidic sites coordinate and activate the CO₂ molecule, facilitating the reaction.

Table 2: Potential Catalytic Systems for Direct Carbonylation of Alcohols with CO₂

| Catalyst | Reactant Alcohol | Dehydrating Agent | Key Features |

|---|---|---|---|

| CeO₂ | Methanol, Ethanol, other alcohols | 2-Cyanopyridine | Effective for a variety of linear and cyclic carbonates; shows bifunctional acid-base properties. frontiersin.orgbohrium.com |

| ZrO₂/Molecular Sieve | Ethanol | 3A Molecular Sieve (as co-catalyst) | The molecular sieve co-catalyst improved the yield of diethyl carbonate significantly. researchgate.net |

This table includes data from reactions with other alcohols to represent catalytic systems applicable to the synthesis of this compound.

Given that catalyst development alone cannot overcome the severe equilibrium limitations, strategies for the in-situ removal of the water byproduct are essential for achieving high yields of this compound. researchgate.netbohrium.com

Several methods have been developed to shift the equilibrium towards the product side:

Chemical Dehydrating Agents: Compounds that react with water can be added to the reaction mixture. Nitriles, such as acetonitrile and 2-cyanopyridine, are effective as they undergo hydration (catalyzed by the same metal oxides like CeO₂) to form amides, thereby consuming water. researchgate.netbohrium.com Other organic dehydrants like ketals (e.g., 2,2-dimethoxypropane) and orthoesters have also been investigated. rsc.orgrsc.org

Physical Water Removal: The use of molecular sieves with appropriate pore sizes can effectively adsorb the water produced during the reaction. rsc.orgresearchgate.net This method is advantageous as the sieves can often be regenerated and reused.

Membrane Reactors: Pervaporation through membranes can selectively remove water from the reaction zone, driving the reaction forward.

The combination of an active catalyst with an efficient water removal system is crucial for the successful direct synthesis of this compound from 2-butanol and carbon dioxide. rsc.org

Alcoholysis of Urea

The synthesis is typically carried out in the presence of various catalysts, with metal oxides being widely studied. researchgate.net For the synthesis of similar dialkyl carbonates, such as diethyl carbonate (DEC), zinc oxide (ZnO) has demonstrated notable catalytic activity. researchgate.net The reaction proceeds in a stepwise manner, first forming 2-butyl carbamate, which then reacts with another molecule of 2-butanol to yield this compound and ammonia.

Key reaction parameters that influence the yield and selectivity include temperature, pressure, catalyst concentration, and the molar ratio of alcohol to urea. researchgate.netgoogle.com For the synthesis of DEC from ethanol and urea, optimal conditions were found to be a reaction temperature of 463 K, a pressure of 2.5 MPa, and an ethanol/urea molar ratio of 10. researchgate.net A similar process for preparing dialkyl carbonates involves reacting urea and an alkyl monohydric alcohol at temperatures between 70-150 °C under normal or reduced pressure, using catalysts such as compounds of magnesium, calcium, or zinc. google.com Catalytic distillation technology can also be employed to enhance the conversion rate and the yield of the desired dialkyl carbonate by continuously removing the products from the reaction zone. google.com

| Parameter | Typical Range | Catalyst Example | Reference |

|---|---|---|---|

| Temperature | 70 - 300 °C | ZnO | researchgate.netgoogle.comgoogle.com |

| Pressure | Reduced to 10 MPa | Metal Oxides (Ca, Zn, Pb, etc.) | google.comgoogle.com |

| Alcohol/Urea Molar Ratio | 10:1 - 1:0.01 | Solid Alkali | researchgate.netgoogle.com |

| Catalyst | Various metal oxides, hydroxides, and organic tin compounds have been explored to improve reaction efficiency. researchgate.netgoogle.comgoogle.com |

Other Non-Phosgene Approaches

Beyond urea alcoholysis, several other non-phosgene methods have been developed for the synthesis of organic carbonates. These routes are driven by the need to replace the highly toxic phosgene. researchgate.net Key alternative approaches include:

Transesterification of Alcohols and Carbonates: This method involves the reaction of an alcohol, such as 2-butanol, with another organic carbonate, typically dimethyl carbonate (DMC) or diethyl carbonate (DEC). researchgate.net The reaction is an equilibrium process, and strategies such as reactive distillation are often employed to remove the more volatile alcohol byproduct (methanol or ethanol) to drive the reaction towards the formation of this compound. jaci.or.jp

Carbonylation of Alcohols using CO2: Direct synthesis from alcohols and carbon dioxide is an attractive green chemistry route as it utilizes a renewable and non-toxic C1 source. researchgate.net However, this reaction is thermodynamically challenging due to the high stability of the CO2 molecule, which often leads to poor yields and requires significant energy input or highly effective catalysts to proceed efficiently. researchgate.netionike.com

Oxy-carbonylation of Alcohols: This process involves the carbonylation of an alcohol in the presence of oxygen. While it can offer high selectivity for the desired carbonate, a major drawback is the potential for catalyst poisoning by the oxygen present in the reaction system. researchgate.net

These non-phosgene routes collectively represent a move towards safer and more sustainable carbonate synthesis, although challenges related to reaction efficiency and thermodynamics remain. researchgate.netionike.com

Phosgene-Based Synthesis (Historical and Comparative Context)

Historically, the dominant method for producing organic carbonates was the phosgenation of alcohols. researchgate.net This process involves the direct reaction of phosgene (COCl2), a highly reactive but extremely toxic gas, with an alcohol like 2-butanol. The high reactivity of phosgene ensures an efficient conversion to the corresponding carbonate. jaci.or.jp

However, the severe toxicity of phosgene and the associated safety hazards in its handling, storage, and transport have led to a significant decline in its use for carbonate synthesis. ionike.comchemistryviews.org The environmental and safety concerns, coupled with the generation of corrosive byproducts like hydrogen chloride (HCl), have been the primary drivers for the development of the non-phosgene alternatives discussed previously. jaci.or.jp Consequently, phosgene-based synthesis is now largely considered a legacy method, providing a comparative baseline against which the safety and environmental friendliness of modern methods are measured.

Reactions with Chloroformates

The reaction between an alcohol and phosgene typically proceeds through a chloroformate intermediate. In the synthesis of this compound, 2-butanol would first react with phosgene to form 2-butyl chloroformate. This intermediate then reacts with a second molecule of 2-butanol to yield the final product, this compound, and hydrogen chloride.

The chloroformate itself can be used as a starting material. Stable and accessible alkyl aryl carbonates can be prepared by reacting a chloroformate, such as phenyl chloroformate, with the corresponding alcohol. nih.gov A variety of chloroformates can be produced by reacting phosgene with different primary and secondary alcohols, including n-butanol and secondary butanol. google.com

A safer, modern adaptation of this chemistry involves the in-situ generation of phosgene from a less hazardous precursor like chloroform. chemistryviews.org In a "photo-on-demand" process, chloroform, in the presence of an alcohol and oxygen, is irradiated with UV light to produce phosgene, which is immediately consumed. organic-chemistry.org This process first yields the chloroformate, and subsequent reaction with excess alcohol, often aided by heating, leads to the formation of the carbonate. chemistryviews.orgorganic-chemistry.org This approach mitigates the risks associated with storing and handling bulk quantities of phosgene. chemistryviews.org

Novel and Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more environmentally benign and efficient methods for carbonate synthesis, aligning with the principles of green chemistry.

Enzymatic Synthesis

Biocatalysis offers a green alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been successfully employed to synthesize various carbonates under mild, ambient conditions, avoiding the need for high temperatures, pressures, or harsh acid catalysts. nih.gov

The enzymatic synthesis of this compound could be achieved via the transesterification of a simple dialkyl carbonate, like dimethyl carbonate, with 2-butanol. Commercially available immobilized lipases, such as lipase B from Candida antarctica (Novozym 435), are effective catalysts for such reactions. researchgate.net This enzymatic route eliminates the safety concerns associated with phosgene and reduces energy consumption. nih.gov While the conversion of sterically hindered or poorly nucleophilic alcohols can be challenging, the use of enzymes is a promising approach for producing specialty carbonates in an environmentally friendly manner. nih.gov

| Enzyme | Reactants | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (Novozym 435) | Dimethyl carbonate and 1,3-diols | Cyclic Carbonates | Direct synthesis of monomers for polycarbonates. | researchgate.net |

| Immobilized Lipase | Diphenyl carbonate and 1,4-butanediol | Cyclic Carbonate Dimers | Reaction in anhydrous organic solvent. | researchgate.net |

| Various Hydrolases | Dimethyl carbonate and Phenol | Diphenyl Carbonate | Environmentally benign process, avoids phosgene. | nih.gov |

Flow Chemistry Applications

Continuous flow chemistry provides significant advantages over traditional batch processing for chemical synthesis, including enhanced safety, better process control, and improved efficiency. flinders.edu.auillinois.edu These benefits are particularly relevant for reactions involving hazardous materials or requiring precise control over reaction parameters.

In the context of this compound synthesis, flow chemistry can be applied to the phosgene-based route to dramatically improve safety. By generating phosgene in-situ from chloroform and oxygen within a continuous-flow photoreactor, the toxic intermediate is produced on demand and immediately consumed in the subsequent reaction with 2-butanol. chemistryviews.org This "photo-on-demand" flow system prevents the accumulation of dangerous quantities of phosgene. chemistryviews.org

Flow reactors offer a high surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control. illinois.edu Furthermore, operating under pressurized conditions in a flow system can allow for reaction temperatures above the normal boiling point of the solvent, potentially accelerating reaction rates. illinois.edunih.gov The application of flow chemistry can lead to higher yields, better reproducibility, and safer operation for the synthesis of carbonates. illinois.edu

Mechanochemical Routes

Mechanochemical synthesis offers a solvent-free or low-solvent approach for the production of dialkyl carbonates, including the potential synthesis of this compound. This method utilizes mechanical energy, typically through ball milling, to initiate and drive chemical reactions. The primary advantage of this technique lies in its potential for reduced environmental impact and simplified product isolation compared to traditional solvent-based methods.

Research into the mechanochemical synthesis of dialkyl carbonates has explored various reaction pathways, including the reaction of metal carbonates with alkyl halides and the direct carbonation of alcohols.

One prominent mechanochemical approach involves the reaction of a metal carbonate with an alkyl halide. A detailed study on the synthesis of various dialkyl carbonates using high-speed ball milling demonstrated the feasibility of this route. In this method, a metal carbonate, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is milled with an appropriate alkyl halide. For the synthesis of a carbonate derived from a secondary alcohol, such as di-isopropyl carbonate, the corresponding secondary alkyl halide was used.

The reaction conditions are critical to the success of the synthesis. Key parameters that are controlled during the process include the milling frequency, reaction time, and the choice of metal carbonate. The use of a high-energy ball mill provides the necessary energy to overcome the activation barrier of the reaction in the solid state.

A representative study by Browne et al. (2017) investigated the synthesis of a range of dialkyl carbonates via mechanochemical means. While this compound was not specifically synthesized, the conditions for analogous carbonates provide a strong indication of a viable synthetic route. For instance, the synthesis of di-isopropyl carbonate was achieved with good yield, demonstrating the applicability of this method to secondary alkyl carbonates. The table below summarizes the typical reaction conditions and outcomes for the mechanochemical synthesis of various dialkyl carbonates from the corresponding alkyl bromides and cesium carbonate.

| Product | Frequency (Hz) | Time (min) | Yield (%) |

|---|---|---|---|

| Dimethyl carbonate | 30 | 60 | 99 |

| Diethyl carbonate | 30 | 60 | 99 |

| Di-n-propyl carbonate | 30 | 60 | 99 |

| Di-n-butyl carbonate | 30 | 60 | 99 |

| Di-isopropyl carbonate | 30 | 120 | 85 |

| Dibenzyl carbonate | 30 | 60 | 99 |

Another potential mechanochemical route is the direct carbonation of alcohols using carbon dioxide (CO₂) or a solid CO₂ source. This approach is particularly attractive from a green chemistry perspective as it utilizes a renewable and non-toxic C1 feedstock. The challenge in this route often lies in the activation of the alcohol and CO₂ and the removal of the water byproduct to drive the reaction equilibrium towards the product. Mechanochemical activation can potentially facilitate this transformation by increasing the reactivity of the starting materials.

Furthermore, liquid-assisted grinding (LAG) is a technique that can be employed in mechanochemical synthesis. In this variation, a small amount of liquid is added to the solid reactants during milling. This can enhance the reaction kinetics by improving mass transport and increasing the contact area between reactants. For the synthesis of this compound, where the starting alcohol (butan-2-ol) is a liquid, its use in a stoichiometric or slightly excess amount could serve as the liquid phase in a LAG-type synthesis.

Finally, mechanochemical transesterification represents another plausible pathway. This would involve milling a readily available dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, with butan-2-ol in the presence of a suitable solid catalyst. The mechanical energy would facilitate the transesterification reaction, leading to the formation of this compound.

While direct experimental data for the mechanochemical synthesis of this compound is not extensively documented, the successful synthesis of analogous dialkyl carbonates from secondary alcohols and alkyl halides strongly suggests the viability of these mechanochemical routes. Further research would be required to optimize the specific reaction conditions for the efficient synthesis of this compound via these solvent-free or low-solvent methods.

Reaction Mechanisms and Kinetics Involving Dibutan 2 Yl Carbonate

Mechanistic Elucidation of Dibutan-2-yl Carbonate Formation

The formation of this compound, a symmetrical dialkyl carbonate derived from a secondary alcohol, can be achieved through several synthetic routes, most notably via the transesterification of a simpler dialkyl carbonate (e.g., dimethyl carbonate) with butan-2-ol or through direct synthesis from butan-2-ol and a carbonyl source like phosgene (B1210022) or its equivalents. The transesterification route is often preferred due to its milder conditions and avoidance of highly toxic reagents. jxnutaolab.com

The general transesterification process is a sequence of two equilibrium reactions. In the first step, dimethyl carbonate reacts with butan-2-ol to form the unsymmetrical intermediate, methyl sec-butyl carbonate. In the second step, this intermediate reacts with another molecule of butan-2-ol to yield the final product, this compound. acs.org Due to the secondary nature of the butan-2-ol, its reactivity is generally lower than that of primary alcohols in both the initial methoxycarbonylation and the subsequent nucleophilic substitution, primarily because of increased steric hindrance around the hydroxyl group. nih.gov

The transesterification mechanism for dialkyl carbonates proceeds via a nucleophilic acyl substitution pathway, commonly referred to as a base-catalyzed acyl-cleavage bimolecular (BAc2) mechanism. nih.govresearchgate.net The reaction is initiated by the nucleophilic attack of a butan-2-ol molecule on the electrophilic carbonyl carbon of the starting carbonate. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. wikipedia.org

Table 1: Key Species in the BAc2 Transesterification Step This table illustrates the progression from reactants to products through the key intermediate for the second step of the synthesis: the conversion of methyl sec-butyl carbonate to this compound.

| Stage | Species | Description |

| Reactants | Methyl sec-butyl carbonate + Butan-2-ol | The electrophile and nucleophile approach each other. |

| Transition State | [Intermediate Complex]‡ | A high-energy state where the C-O bond with the attacking nucleophile is partially formed and the C-O bond with the leaving group is partially broken. |

| Tetrahedral Intermediate | A distinct, albeit short-lived, intermediate with a central sp³ carbon. | |

| Products | This compound + Methanol (B129727) | The final products after the collapse of the tetrahedral intermediate and elimination of the leaving group (methanol). |

Catalysis is crucial for achieving efficient synthesis of dialkyl carbonates. The choice of catalyst can significantly influence reaction rates and equilibrium positions.

Base Catalysis : This is the most common approach for transesterification. wikipedia.org Homogeneous bases, such as potassium carbonate or sodium methoxide, or heterogeneous base catalysts are used. The base functions by deprotonating the incoming butan-2-ol, converting it into the more potent sec-butoxide nucleophile. This alkoxide then readily attacks the carbonyl carbon of the carbonate ester, accelerating the formation of the tetrahedral intermediate. rsc.org

Acid Catalysis : Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, function by protonating the carbonyl oxygen of the carbonate. wikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral butan-2-ol molecule.

Dual Activation Catalysis : Advanced catalytic systems, including certain ionic liquids, have been shown to provide dual activation. For instance, a catalyst can activate the alcohol through hydrogen bonding to an anionic site while simultaneously activating the carbonate's carbonyl group with a cationic site, thereby facilitating the nucleophilic attack. jxnutaolab.com

Reaction Pathways of this compound in Organic Transformations

Dialkyl carbonates are classified as ambident electrophiles, meaning they possess two distinct electrophilic centers and can undergo nucleophilic substitution through different pathways. rsc.org The specific reaction pathway is dictated by the nature of the nucleophile and the reaction conditions, particularly temperature, a concept often explained by the Hard-Soft Acid-Base (HSAB) theory. researchgate.net

Alkoxycarbonylation (BAc2 Pathway) : At lower temperatures (typically below 120°C) and with "hard" nucleophiles (e.g., alkoxides, phenoxides, amines), the reaction occurs at the "hard" electrophilic center: the sp²-hybridized carbonyl carbon. researchgate.netrsc.org In this pathway, this compound acts as a sec-butoxycarbonylating agent, transferring a (CH₃CH₂CH(CH₃))O-C(O)- group to the nucleophile.

Alkylation (BAl2 Pathway) : At higher temperatures (above 150°C) and with "soft" nucleophiles (e.g., thiolates, carbanions), the reaction can occur at the "soft" electrophilic center: the sp³-hybridized α-carbon of the sec-butyl group. researchgate.net In this pathway, this compound would act as a sec-butylating agent. However, due to the secondary nature of the alkyl group, BAl2 reactions are generally less favorable than for dimethyl carbonate and are often in competition with elimination (E2) reactions, which would lead to the formation of butenes.

The significant steric hindrance of the sec-butyl group makes nucleophilic attack at the α-carbon (BAl2) particularly challenging compared to the less hindered methyl group of dimethyl carbonate. cdnsciencepub.com

Catalytic Systems for Dibutan 2 Yl Carbonate Chemistry

Catalysts for the Formation of Dibutan-2-yl Carbonate

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, are effective for dialkyl carbonate synthesis. Organotin compounds, such as dialkyltin(IV) complexes (e.g., R2SnX2), have been identified as particularly effective for the synthesis of dialkyl carbonates from alcohols and urea. mdpi.com These catalysts function as Lewis acids, activating the substrates to facilitate the reaction. The catalytic activity of these organotin compounds can often be enhanced by the presence of a Lewis base co-catalyst. mdpi.com

Another class of homogeneous catalysts used in carbonate chemistry are titanium compounds, such as titanium tetraphenoxide, which are known to catalyze transesterification reactions. frontiersin.org In the context of this compound formation, such a catalyst could be employed to facilitate the equilibrium-limited transesterification reaction between a starting carbonate, like dimethyl carbonate, and sec-butanol. The primary advantage of homogeneous catalysis is high activity and selectivity under mild conditions, though catalyst separation from the product stream can be a challenge.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst recovery, reusability, and process simplification. Various solid materials have been developed to catalyze the formation of dialkyl carbonates.

Cerium oxide (CeO2) has emerged as a highly promising and versatile heterogeneous catalyst for the direct synthesis of dialkyl carbonates from CO2 and alcohols. nih.govresearchgate.net CeO2 is valued for its bifunctional nature, possessing both medium acidic and basic sites, which are crucial for activating both the alcohol and CO2 molecules. researchgate.net The direct synthesis from CO2 is an equilibrium-limited reaction that produces water as a byproduct; therefore, shifting the equilibrium by removing water is essential for achieving high yields. nih.govresearchgate.net CeO2-based systems are often paired with in-situ water removal techniques, such as the use of nitriles as dehydrating agents, to drive the reaction forward. nih.gov While much of the research on CeO2 has focused on the synthesis of dimethyl and diethyl carbonate, the catalytic principles are applicable to the synthesis of this compound from sec-butanol and CO2. researchgate.net However, studies have noted that yields can be lower when using branched, secondary alcohols compared to primary alcohols. researchgate.net

The following table, based on data for diethyl carbonate (DEC) synthesis, illustrates the performance of a CeO2 catalyst, demonstrating the feasibility of the direct synthesis route from CO2 and the corresponding alcohol.

| Catalyst | Alcohol | CO2 Source | Dehydrating Agent | Yield (%) | Reference |

| CeO2 | Ethanol | 15 vol% CO2 (atm. pressure) | Tetraethyl orthosilicate (B98303) (TEOS) | 30% | researchgate.net |

| CeO2 | Ethanol | 100% CO2 (atm. pressure) | Tetraethyl orthosilicate (TEOS) | 39% | researchgate.net |

This interactive table showcases the catalytic performance of CeO2 in diethyl carbonate synthesis, a model reaction for the formation of dialkyl carbonates like this compound.

Supported catalysts, where an active species is dispersed on a high-surface-area support, are a cornerstone of heterogeneous catalysis. For reactions requiring basic sites, such as the transesterification to produce dialkyl carbonates, alkali metals supported on mesoporous silica (B1680970) are effective. A catalyst like K2O/SBA-15, which consists of potassium oxide (K2O) supported on the high-surface-area silica SBA-15, provides strong basic sites necessary for activating alcohols. researchgate.net In the synthesis of this compound via transesterification, the basic sites on the K2O/SBA-15 surface would deprotonate the sec-butanol, forming a more nucleophilic alkoxide species that can readily attack the carbonyl carbon of the starting carbonate ester. The ordered mesoporous structure of SBA-15 ensures high dispersion of the active K2O phase and facilitates reactant and product diffusion. researchgate.net Similar systems, such as CaO-SBA-15, have demonstrated high activity and stability, achieving yields up to 99% in the transesterification of glycerol (B35011) with dimethyl carbonate, and can be reused for multiple cycles without significant loss of activity. researchgate.net

Ion-exchange resins are polymeric materials that serve as effective and easily separable solid catalysts for transesterification reactions. rsc.org Both weakly and strongly basic anion exchange resins are suitable for producing dialkyl carbonates. rsc.org These resins typically feature functional groups such as tertiary amines (weakly basic) or quaternary ammonium (B1175870) and phosphonium (B103445) groups (strongly basic) attached to a polymer backbone. rsc.org

In a representative process, a cyclic carbonate can be reacted with an alcohol, such as sec-butanol, in a reactor containing a bed of ion-exchange resin beads to form the desired dialkyl carbonate and a diol. This method is advantageous due to the high efficiency of the catalyst, the ease of separation by simple filtration, the potential for catalyst reuse, and the avoidance of corrosive materials. rsc.org Commercially available resins such as Amberlyst A-21 (tertiary amine function) have been successfully used to catalyze the reaction between ethylene (B1197577) carbonate and methanol (B129727), as shown in the table below, which serves as an illustrative example of the efficacy of this catalyst class.

| Catalyst | Temperature (°C) | Pressure (psig) | Methanol Conversion (%) | DMC Selectivity (%) | Reference |

| Amberlyst A-21 | 100 | 1000 | 53.6 | 11.2 | |

| Amberlyst A-21 | 140 | 2000 | 53.7 | 11.2 |

This interactive table presents data from the synthesis of dimethyl carbonate (DMC) using an Amberlyst A-21 ion-exchange resin, highlighting the typical performance of such catalysts in carbonate transesterification.

Organocatalysis

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. In the context of carbonate synthesis, various organic bases have proven to be effective catalysts. Nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are widely used. researchgate.net For instance, DMAP is used to catalyze the formation of carbamates from the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), a reaction central to the application of carbonates as protecting groups in organic synthesis.

More recently, strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been employed in cooperative catalytic systems for dialkyl carbonate synthesis from CO2. researchgate.net In such a system, DBU acts to chemically capture CO2 by reacting with the alcohol (e.g., sec-butanol) to form a monoalkyl carbonate salt in-situ. researchgate.net This intermediate can then react further to form the dialkyl carbonate, often in the presence of a co-catalyst like CeO2. researchgate.net This approach is particularly promising for utilizing CO2 at lower pressures, including atmospheric pressure, by effectively increasing the concentration of the activated CO2 species within the reaction medium. researchgate.net

After a comprehensive search of available scientific literature, no specific research findings detailing the catalytic transformations utilizing this compound as a primary reagent could be identified. While the broader field of dialkyl carbonate chemistry is well-documented, including their synthesis and application in various catalytic processes, information specifically pertaining to the catalytic reactions of this compound is not presently available in the reviewed sources.

The existing body of research extensively covers the catalytic synthesis of various dialkyl carbonates and the use of other, more common, dialkyl carbonates as reagents. For instance, dimethyl carbonate and diethyl carbonate are frequently cited as versatile reagents and solvents in green chemistry. Similarly, di-tert-butyl dicarbonate is a widely used reagent for the protection of amines in organic synthesis. However, equivalent studies on the catalytic applications of this compound are not found in the current scientific literature.

Therefore, this article cannot provide detailed research findings, data tables, or a discussion on the catalytic transformations that utilize this compound as a reagent, as per the specific focus of the requested section. Further research in this specific area would be necessary to elucidate the potential catalytic applications of this compound.

Applications of Dibutan 2 Yl Carbonate in Advanced Chemical Processes

Dibutan-2-yl Carbonate as a Versatile Chemical Intermediate

This compound serves as a key intermediate in the synthesis of other organic compounds. Its utility stems from the reactivity of the carbonate functional group, which can participate in a variety of reactions. As an intermediate, it can be synthesized and then used in subsequent steps to introduce the sec-butoxycarbonyl group or to act as a carbonyl source.

The synthesis of unsymmetrical and symmetrical dialkyl carbonates is a significant area of research, and compounds like this compound are central to these studies. researchgate.net Investigations into the reactivity of a series of dialkyl and methyl alkyl carbonates have been conducted to understand their behavior in chemical reactions. researchgate.net This research helps in defining the preferential leaving and entering groups, which is crucial for designing synthetic pathways where this compound could be an intermediate. researchgate.net For instance, it can be a precursor in reactions leading to more complex molecules, where the sec-butyl groups are eventually replaced by other functional groups through processes like transesterification.

Role in Specific Organic Synthesis Strategies

The structure of this compound allows it to be employed in several specific organic synthesis strategies, primarily involving the transfer of its carbonyl or sec-butoxy groups.

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule. researchgate.net Dialkyl carbonates are often synthesized through the oxidative carbonylation of alcohols. frontiersin.org In this context, this compound can be seen as a product of the carbonylation of sec-butanol. Transition metal catalysts, such as those based on palladium, are frequently employed to facilitate these transformations. unipr.itmdpi.com

Furthermore, dialkyl carbonates themselves can act as carbonylating agents in certain synthetic procedures. They offer a safer alternative to highly toxic reagents like phosgene (B1210022) for introducing a carbonyl moiety. frontiersin.org For example, in the synthesis of other carbonates or carbamates, this compound could potentially react with alcohols or amines, respectively, to transfer its carbonyl group.

Transesterification is a key reaction for dialkyl carbonates, involving the exchange of their alkoxy groups with another alcohol. This process is fundamental to the synthesis of different carbonates and is often catalyzed by acids or bases. beilstein-journals.orgd-nb.info The reactivity of various dialkyl carbonates in transesterification has been systematically studied to establish a scale of leaving and entering group preference. researchgate.net

Experimental and computational studies have shown that the reactivity of the alkyl group follows a general trend. researchgate.net In the case of this compound, the sec-butyl group's steric hindrance and electronic properties influence its reactivity compared to other alkyl carbonates like dimethyl carbonate (DMC) or diethyl carbonate. researchgate.net For example, in competitive reactions with ethanol, the tendency of different alkoxy groups to be displaced has been quantified. researchgate.net This fundamental understanding allows chemists to predict the outcome of transesterification reactions involving this compound and design syntheses for specific target molecules, such as unsymmetrical carbonates or polycarbonates. The process is crucial in various industrial applications, including the production of glycerol (B35011) carbonate from glycerol, a byproduct of biodiesel production. mdpi.comrsc.org

Table 1: Reactivity of Various Carbonates in Transesterification with Ethanol This table is based on general findings on dialkyl carbonate reactivity and illustrates the principles applicable to this compound.

| Reactant Carbonate | Relative Reactivity | Primary Products |

| Dimethyl Carbonate | High | Ethyl Methyl Carbonate, Diethyl Carbonate |

| Diethyl Carbonate | Moderate | (No net reaction) |

| Di-isopropyl Carbonate | Lower | Isopropyl Ethyl Carbonate, Diethyl Carbonate |

| Di-t-butyl Carbonate | Very Low | Minimal reaction observed |

Source: Adapted from research on the reactivity of dialkyl carbonates. researchgate.net

Utilization in Polymer Chemistry as a Building Block

In polymer chemistry, this compound can function as a monomer or a building block for the synthesis of polycarbonates. Polycarbonates are a class of polymers containing carbonate groups in their main chain and are valued for their specific properties. nih.govspecialchem.com

The primary method for synthesizing aliphatic polycarbonates from dialkyl carbonates is through polycondensation reactions with diols. nih.gov In this process, the dialkyl carbonate (like this compound) reacts with a diol, leading to the formation of a polymer chain and the elimination of the corresponding alcohol (sec-butanol).

Reaction Scheme: Polycarbonate Synthesis

The choice of the dialkyl carbonate and the diol determines the structure of the resulting polycarbonate. The use of this compound would introduce sec-butoxy end groups in the initial stages and potentially influence the polymerization kinetics due to the nature of the sec-butanol leaving group. This melt transesterification process is a key strategy for creating diverse polymer structures. nih.gov The functionality of carbonate monomers allows for the formation of linear or branched polymer chains through condensation reactions. specialchem.com While dimethyl carbonate and diphenyl carbonate are commonly used, the principles extend to other dialkyl carbonates, highlighting the potential role of this compound as a building block in creating novel polycarbonate structures. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research Purposes of Dibutan 2 Yl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including dibutan-2-yl carbonate and its precursors. Both ¹H and ¹³C NMR provide critical information about the molecular framework, connectivity, and chemical environment of atoms.

Detailed Research Findings: In the synthesis of this compound, typically through the transesterification of a simpler dialkyl carbonate like dimethyl carbonate with sec-butanol, NMR is used to confirm the identity of the final product and to detect any remaining starting materials or intermediates.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the sec-butyl groups. The methine proton (CH) adjacent to the carbonate oxygen would appear as a multiplet at a downfield chemical shift (typically ~4.7-4.9 ppm) due to the deshielding effect of the oxygen. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the sec-butyl group would appear at more upfield positions, with their characteristic multiplicities determined by spin-spin coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum provides complementary information. oregonstate.edu The carbonyl carbon (C=O) of the carbonate functional group is highly deshielded and gives a characteristic signal in the range of 150-160 ppm. pitt.edu The methine carbon (CH) bonded to the oxygen would appear around 70-80 ppm, while the other alkyl carbons would be found at higher field strengths (lower ppm values). oregonstate.edupitt.edu The presence of these specific signals confirms the formation of the desired carbonate structure.

Monitoring the reaction progress is also possible by observing the disappearance of the reactant signals (e.g., the methoxy (B1213986) protons of dimethyl carbonate at ~3.7 ppm) and the concurrent appearance of the product signals.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | O-CH(CH₂)CH₃ | ~4.7–4.9 | Sextet |

| CH-CH₂CH₃ | ~1.6–1.8 | Multiplet | |

| O-CH(CH₃)CH₂CH₃ | ~1.2–1.4 | Doublet | |

| CH-CH₂CH₃ | ~0.8–1.0 | Triplet | |

| ¹³C | C=O | ~154–156 | - |

| O-CH(CH₂)CH₃ | ~75–78 | - | |

| CH-CH₂CH₃ | ~28–31 | - | |

| O-CH(CH₃)CH₂CH₃ / CH-CH₂(CH₃) | ~10–20 | - |

Mass Spectrometry (MS) for Reaction Pathway Analysis and By-product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds and to deduce their structure from fragmentation patterns. chemguide.co.uk When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an essential tool for analyzing complex reaction mixtures, identifying by-products, and elucidating reaction pathways. researchgate.net

Detailed Research Findings: In the context of this compound synthesis, MS is crucial for identifying trace impurities and side products that may not be easily detectable by NMR. The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. However, molecular ions of carbonates can be unstable and may not always be observed. chemguide.co.uk

The fragmentation of the molecular ion provides significant structural information. acs.org Common fragmentation pathways for dialkyl carbonates include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom, leading to the loss of an alkyl or alkoxy radical.

McLafferty Rearrangement: If the alkyl chain is sufficiently long, a rearrangement involving a gamma-hydrogen transfer can occur.

Loss of CO₂: Fragmentation can lead to the loss of a carbon dioxide molecule.

By analyzing the masses of the fragment ions, it is possible to confirm the structure of the main product and identify by-products. gcms.cz For instance, in a transesterification reaction, the detection of mixed carbonates (e.g., methyl sec-butyl carbonate) can provide insight into the stepwise nature of the reaction. researchgate.net

| m/z Value | Proposed Fragment Structure | Formation Pathway |

|---|---|---|

| 174 | [C₉H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 117 | [M - C₄H₉O]⁺ | Loss of a sec-butoxy radical |

| 101 | [M - C₄H₉O]⁺ | Loss of a sec-butyl radical followed by rearrangement |

| 57 | [C₄H₉]⁺ | sec-Butyl cation |

Infrared (IR) and Raman Spectroscopy in Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for monitoring reaction progress and identifying key functional groups in reactants, intermediates, and products. brighton.ac.uk These methods are non-destructive and can often be applied in situ to track reaction kinetics in real-time. nih.govresearchgate.net

Detailed Research Findings: The most prominent feature in the IR and Raman spectra of this compound is the carbonyl (C=O) stretching vibration. pg.edu.pl

IR Spectroscopy: Dialkyl carbonates exhibit a very strong and sharp absorption band for the C=O stretch, typically appearing in the region of 1740-1775 cm⁻¹. uobabylon.edu.iqudel.edu This peak is an excellent diagnostic marker for the formation of the carbonate product. Additionally, the C-O stretching vibrations appear as strong bands in the 1250-1300 cm⁻¹ region. The progress of a transesterification reaction can be monitored by observing the increase in the intensity of the carbonate C=O peak while monitoring the decrease of the broad O-H stretching band of the starting alcohol (sec-butanol) around 3300-3500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the carbonate functional group. azom.com The symmetric C=O stretch provides a strong and sharp signal, which is advantageous for quantitative analysis, especially in aqueous or protic media where the O-H signals in IR can be overwhelmingly broad. brighton.ac.uk It is particularly useful for in situ monitoring of heterogeneous catalytic reactions, as solid catalysts and supports often have weak Raman signals, reducing spectral interference. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³) | Stretching | 2850–3000 | Medium-Strong |

| C=O | Stretching | ~1740–1750 | Very Strong |

| C-O | Asymmetric Stretching | ~1260 | Strong |

X-ray Diffraction (XRD) for Crystalline Intermediates or Catalyst Characterization

X-ray Diffraction (XRD) is the primary technique for determining the crystallographic structure of solid materials. mit.edu While this compound and its immediate precursors are typically liquids, XRD is critically important for characterizing the solid heterogeneous catalysts frequently used in its synthesis. malvernpanalytical.commpg.de

Detailed Research Findings: The synthesis of dialkyl carbonates often employs solid catalysts such as metal oxides, zeolites, or functionalized polymers. researchgate.net The performance of these catalysts is highly dependent on their crystalline phase, crystallite size, and lattice strain, all of which can be precisely measured by XRD. malvernpanalytical.com

Phase Identification: XRD patterns serve as a "fingerprint" for crystalline phases. By comparing the diffraction pattern of a catalyst to standard databases, its composition (e.g., identifying whether a metal oxide is in the form of ZnO, TiO₂ anatase, or TiO₂ rutile) can be confirmed. mdpi.com

Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains, a relationship described by the Scherrer equation. This allows for the estimation of catalyst particle size, which can influence the available surface area and catalytic activity. malvernpanalytical.com

In Situ Studies: Advanced XRD setups allow for the analysis of catalysts under reaction conditions (in situ or operando studies). mdpi.com This can reveal dynamic changes in the catalyst's crystal structure, such as phase transitions or the formation of new crystalline intermediates during the reaction, providing valuable mechanistic insights. mdpi.com

Crystalline Intermediates: In some reaction systems, solid intermediates may precipitate from the reaction mixture. iupac.org XRD would be the definitive method to identify and characterize the structure of such transient crystalline species. acs.orgacs.org

| Catalyst Type | Information Provided by XRD | Significance |

|---|---|---|

| Metal Oxides (e.g., ZnO, MgO) | Crystalline phase, crystallite size, lattice parameters | Correlates catalyst structure with activity and selectivity |

| Zeolites | Framework type, unit cell size, crystallinity | Ensures correct pore structure for reactant access |

| Supported Catalysts | Phase of support and active species, dispersion of active phase | Investigates catalyst-support interactions |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the components of a mixture, allowing for both qualitative identification and quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of this compound and analyzing the composition of reaction mixtures. researchgate.net

Detailed Research Findings:

Gas Chromatography (GC): Given the volatility of this compound and its likely precursors (e.g., sec-butanol, dimethyl carbonate), GC is an ideal technique for analysis. nih.gov Components of the reaction mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for quantitative determination of product yield and purity.

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides a powerful two-dimensional analysis. acs.org GC separates the components, and the MS provides a mass spectrum for each, enabling positive identification of the product, unreacted starting materials, and any by-products, such as mixed carbonates or ethers formed from side reactions. researchgate.net

High-Performance Liquid Chromatography (HPLC): For less volatile by-products or when derivatization is not desirable, HPLC can be used. Components are separated based on their polarity. While not as common for simple dialkyl carbonates, it can be valuable for analyzing reaction mixtures containing non-volatile catalysts or additives. researchgate.net

| Retention Time (min) | Component Identity | Key m/z Ions | Purpose of Analysis |

|---|---|---|---|

| 2.1 | Dimethyl Carbonate | 90, 75, 59 | Monitor reactant consumption |

| 3.5 | sec-Butanol | 59, 45, 31 | Monitor reactant consumption |

| 6.8 | Methyl sec-butyl carbonate | 132, 117, 57 | Identify reaction intermediate |

| 9.2 | This compound | 174, 117, 101, 57 | Confirm product and quantify yield |

Surface Analysis Techniques (e.g., XPS, TOF-SIMS) for Heterogeneous Catalysts or Support Materials

For reactions involving heterogeneous catalysts, the surface is where the chemical transformation occurs. Therefore, understanding the elemental composition, chemical states, and molecular structure of the outermost atomic layers of the catalyst is crucial. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) provide this vital information. nih.gov

Detailed Research Findings:

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition of a catalyst's surface (typically the top 2-10 nm) and, importantly, the oxidation states of those elements. mdpi.com For example, in a mixed metal oxide catalyst, XPS can determine the surface concentration of each metal and whether they are in their desired oxidation state for catalytic activity. It can also detect surface poisoning by contaminants or changes in the catalyst's chemical state after use. researchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is an even more surface-sensitive technique that analyzes the very top monolayer of a material. nih.gov It involves bombarding the surface with a primary ion beam, which causes secondary ions to be ejected from the surface. These secondary ions are fragments of the molecules present on the surface. By analyzing the mass of these fragments, TOF-SIMS provides detailed molecular information about the surface species, such as adsorbed reactants, intermediates, or the structure of organic functional groups grafted onto a catalyst support. nih.gov

| Technique | Information Obtained | Application in Catalyst Research |

|---|---|---|

| XPS | Surface elemental composition, chemical/oxidation states | Verifying active site composition, studying catalyst deactivation and electron transfer between metal and support. mdpi.com |

| TOF-SIMS | Detailed surface molecular structure, identification of adsorbed species | Characterizing functionalized surfaces, identifying surface intermediates, mapping the distribution of chemical species on the catalyst surface. nih.govnih.gov |

Computational and Theoretical Studies on Dibutan 2 Yl Carbonate

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. nih.gov For dibutan-2-yl carbonate, DFT calculations would provide a fundamental understanding of its intrinsic chemical nature.

DFT calculations can elucidate the electronic structure of this compound, identifying regions of high and low electron density, which are crucial for predicting reactivity. The carbonate group is the molecule's primary reactive center. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the three oxygen atoms. Conversely, the carbonyl oxygen possesses lone pairs of electrons, rendering it nucleophilic. The ester-linked oxygen atoms also have nucleophilic character.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized on the oxygen atoms, indicating their susceptibility to electrophilic attack. The LUMO would likely be centered on the electrophilic carbonyl carbon, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Location of Maximum Density | Implied Reactivity |

|---|---|---|

| HOMO | Oxygen atoms of the carbonate group | Susceptibility to electrophilic attack |

This table is illustrative and based on general principles of organic chemistry and computational studies of related dialkyl carbonates.

Computational studies on dialkyl carbonates have successfully mapped out the energetics of various reaction pathways. researchgate.netmdpi.com For this compound, DFT calculations could be employed to predict the activation energies and reaction enthalpies for key transformations, such as transesterification, hydrolysis, and decomposition.

A common reaction for dialkyl carbonates is the nucleophilic acyl substitution (BAc2 mechanism), where a nucleophile attacks the carbonyl carbon. researchgate.net An alternative pathway is the nucleophilic substitution at the alkyl carbon (BAl2 mechanism). researchgate.net DFT calculations can determine the relative energy barriers for these competing pathways, which are influenced by the nature of the nucleophile, the solvent, and the steric hindrance of the alkyl groups. Given the secondary butyl groups in this compound, steric effects would likely play a more significant role compared to smaller dialkyl carbonates like DMC.

Table 2: Illustrative Predicted Energetics for Competing Reaction Pathways of this compound with a Generic Nucleophile (Nu-)

| Reaction Pathway | Description | Predicted Relative Activation Energy |

|---|---|---|

| BAc2 | Nucleophilic attack at the carbonyl carbon | Lower |

This table presents a qualitative prediction based on established reactivity principles for dialkyl carbonates.

DFT calculations are instrumental in understanding how catalysts interact with substrates to lower reaction barriers. researchgate.net In reactions involving this compound, such as its synthesis or subsequent transformations, catalysts are often employed. Computational models can reveal the geometry of catalyst-substrate complexes, the nature of the bonding interactions (e.g., coordination bonds, hydrogen bonds), and the electronic changes that occur upon binding.

For instance, in a metal-catalyzed reaction, DFT can model the coordination of the carbonate's oxygen atoms to the metal center. This interaction can polarize the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack. By calculating the energies of intermediates and transition states in the presence of a catalyst, a detailed catalytic cycle can be constructed, providing insights into the rate-determining step and guiding the design of more efficient catalysts. mdpi.com

Molecular Dynamics Simulations (if applicable to reaction environments)

While specific molecular dynamics (MD) simulations for this compound are not readily found, this technique is highly valuable for studying the behavior of molecules in solution and at interfaces. researchgate.net MD simulations model the movement of atoms over time, providing a dynamic picture of molecular interactions. For reactions involving this compound, MD simulations could be used to study:

Solvation Effects: How solvent molecules arrange around the reactant and influence its conformation and reactivity.

Transport Properties: Diffusion coefficients and viscosity of mixtures containing this compound, which is relevant for its use as a solvent or in electrolyte solutions. researchgate.net

Interfacial Phenomena: The behavior of this compound at liquid-liquid or liquid-solid interfaces, which is important in applications like extraction or surface coatings.

For example, in a mixed solvent system, MD simulations could reveal the preferential solvation of different parts of the molecule and how this affects the accessibility of the reactive sites to other reactants.

Environmental and Sustainability Considerations in Dibutan 2 Yl Carbonate Production and Utilization

Principles of Green Chemistry in Synthesis Route Development

Green chemistry is a foundational approach to designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of dibutan-2-yl carbonate is critical for developing sustainable manufacturing technologies. Traditional methods often rely on hazardous reagents and produce significant waste, prompting the development of cleaner alternatives.

Three primary synthesis routes for this compound illustrate the spectrum from traditional to green methodologies:

Phosgenation Route: This conventional method involves the reaction of 2-butanol (B46777) with phosgene (B1210022) (COCl₂). Phosgene is an extremely toxic and corrosive gas, and its use poses significant safety and environmental risks. The reaction also produces hydrogen chloride (HCl) as a stoichiometric byproduct, which requires neutralization and disposal, adding to the process's environmental burden.

Reaction: 2 CH₃CH(OH)CH₂CH₃ + COCl₂ → (CH₃CH(CH₂CH₃)O)₂CO + 2 HCl

Reaction: 2 CH₃CH(OH)CH₂CH₃ + (CH₃O)₂CO ⇌ (CH₃CH(CH₂CH₃)O)₂CO + 2 CH₃OH

Direct Synthesis from Carbon Dioxide (CO₂): This route represents a significant advancement in green synthesis by utilizing carbon dioxide, an abundant and non-toxic C1 feedstock, directly with 2-butanol. acs.orgnih.gov This pathway valorizes a greenhouse gas and produces only water as a byproduct, making it a highly attractive route from an environmental perspective. rsc.org However, the reaction is thermodynamically limited and requires effective catalysts (such as cerium oxide) and often a dehydration agent to drive the equilibrium toward the product. nih.govfrontiersin.org

Reaction: 2 CH₃CH(OH)CH₂CH₃ + CO₂ ⇌ (CH₃CH(CH₂CH₃)O)₂CO + H₂O

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A higher atom economy signifies less waste generation. nih.gov

The theoretical atom economy for the different synthesis routes of this compound highlights their relative environmental performance.

| Synthesis Route | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Byproducts | Theoretical Atom Economy (%) |

| Phosgenation | 2-Butanol, Phosgene | 2(74.12) + 98.92 = 247.16 | This compound | 174.24 | 2 HCl | 70.5% |

| Transesterification | 2-Butanol, Dimethyl Carbonate | 2(74.12) + 90.08 = 238.32 | This compound | 174.24 | 2 CH₃OH | 73.1% |

| Direct Synthesis from CO₂ | 2-Butanol, Carbon Dioxide | 2(74.12) + 44.01 = 192.25 | This compound | 174.24 | H₂O | 90.6% |

The direct synthesis from CO₂ demonstrates a superior atom economy of 90.6%, as the only byproduct is water. The transesterification route has a moderate atom economy, with the potential for sustainability if the methanol (B129727) byproduct is efficiently recycled. The traditional phosgene route is the least atom-economical, generating significant inorganic waste (HCl) that must be managed.

The choice of solvent is another critical factor in green chemistry. Ideal processes minimize or eliminate solvent use altogether. When solvents are necessary, they should be non-toxic, renewable, and have a minimal environmental footprint. mdpi.com

In the context of this compound synthesis:

Traditional Solvents: Older protocols, particularly for phosgenation, may have used hazardous solvents like benzene (B151609) or chlorinated hydrocarbons, which are now largely avoided due to their toxicity and environmental persistence. orgsyn.org

Reactant/Product as Solvent: In both transesterification and direct CO₂ synthesis, a common green strategy is to use an excess of one of the reactants, typically 2-butanol, as the reaction medium. frontiersin.org This approach, known as a self-solvent system, eliminates the need for an additional auxiliary solvent, simplifying purification and reducing waste.

Green Solvent Alternatives: If a co-solvent is required to improve solubility or reaction kinetics, modern green chemistry principles guide the selection toward safer alternatives. Bio-based solvents, such as those derived from glycerol (B35011) or other renewable feedstocks, are being explored for various applications. whiterose.ac.ukcore.ac.uk For dialkyl carbonate synthesis, the use of other carbonates or ethers with favorable environmental profiles, like 2-methyltetrahydrofuran (B130290) (2-MeTHF), represents a viable strategy for replacing conventional dipolar aprotic solvents. mdpi.com

Life Cycle Assessment (LCA) Methodologies for Production Pathways

A Life Cycle Assessment (LCA) is a standardized, holistic methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle—from raw material extraction to manufacturing, use, and final disposal. stahl.com Applying LCA to the production pathways of this compound provides a comprehensive understanding of their sustainability beyond single metrics like atom economy. elsevier.comannualreviews.org

An LCA for this compound production would typically involve four key stages:

Goal and Scope Definition: This stage defines the purpose of the assessment, the functional unit (e.g., 1 kg of this compound produced), and the system boundaries (e.g., "cradle-to-gate," which covers raw material extraction through to the finished product leaving the factory).

Life Cycle Inventory (LCI): This involves compiling all relevant inputs and outputs for each production route. This includes raw materials, energy consumption (electricity, heat), water usage, and all emissions to air, water, and soil.

Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts. These are assessed across multiple categories, such as Global Warming Potential (GWP), ozone depletion, acidification, eutrophication, and human toxicity. stahl.comisc3.org

The table below outlines key parameters that would be considered in a comparative "cradle-to-gate" LCA for the three main synthesis routes.

| LCA Parameter | Phosgenation Route | Transesterification Route | Direct Synthesis from CO₂ Route |

| Primary Feedstocks | 2-Butanol, Phosgene (from CO, Cl₂) | 2-Butanol, Dimethyl Carbonate (DMC) | 2-Butanol, CO₂ |

| Feedstock Origin | Fossil-derived (butanol, CO); Energy-intensive (Cl₂) | Fossil or bio-based (butanol, methanol for DMC) | Fossil or bio-based (butanol); Captured industrial emissions (CO₂) |

| Energy Inputs | High, especially for phosgene production and HCl handling. | Moderate, for heating and distillation (methanol recovery). | Moderate to high, depending on catalyst and pressure requirements. |

| Key Byproducts/Waste | Hydrogen Chloride (HCl), unreacted phosgene. | Methanol (can be recycled). | Water. |

| Major Impact Categories | High GWP, high human toxicity potential (phosgene), acidification (HCl). | Moderate GWP (depends on DMC source), potential for impact reduction via methanol recycling. | Low GWP (utilizes CO₂), low toxicity. Overall impact heavily dependent on energy source. |

LCA studies on analogous compounds like dimethyl carbonate have shown that direct synthesis from CO₂ can offer significantly lower greenhouse gas emissions compared to conventional routes, provided that the CO₂ is sourced from industrial waste streams and the process energy is not carbon-intensive. rsc.org

Carbon Dioxide Utilization and Valorization Strategies

The conversion of CO₂ into valuable chemicals, a process known as Carbon Dioxide Utilization (CDU) or valorization, is a key strategy for mitigating greenhouse gas emissions and transitioning to a circular economy. nih.gov The direct synthesis of this compound from CO₂ and 2-butanol is a prime example of this approach. acs.org

This reaction transforms CO₂, a low-energy molecule, into a higher-value organic carbonate. The process faces two main challenges:

Thermodynamic Equilibrium: The reaction is reversible and generally has an unfavorable equilibrium, which limits the yield of the carbonate. rsc.org

Water Removal: The formation of water as a byproduct can deactivate certain catalysts and shift the equilibrium back toward the reactants.

To overcome these hurdles, research focuses on two areas:

Catalyst Development: Heterogeneous catalysts, particularly those based on metal oxides like cerium oxide (CeO₂), have proven effective in activating both CO₂ and the alcohol. frontiersin.orgrsc.org The catalyst's surface properties, such as acidity and basicity, are crucial for facilitating the reaction.

In-situ Water Removal: To shift the reaction equilibrium forward, various dehydration techniques are employed. This can involve physical methods, like using molecular sieves, or chemical methods, such as using a dehydrating agent like 2-cyanopyridine, which reacts with the water produced. nih.govrsc.org

A significant consideration for this route is the reactivity of the alcohol. Secondary alcohols, such as 2-butanol, are generally less reactive in direct carbonation reactions than primary alcohols due to increased steric hindrance around the hydroxyl group. frontiersin.org Consequently, achieving high yields of this compound requires more optimized catalysts and potentially more rigorous reaction conditions (e.g., higher temperature or pressure) compared to the synthesis of carbonates from primary alcohols like n-butanol. nih.gov Despite these challenges, the direct synthesis from CO₂ remains the most promising route for the sustainable production of this compound, aligning perfectly with the principles of green chemistry and carbon valorization.

Future Research Directions and Emerging Trends for Dibutan 2 Yl Carbonate

Development of More Efficient and Selective Catalytic Systems

The synthesis of dialkyl carbonates, including Dibutan-2-yl carbonate, heavily relies on catalytic processes. rsc.org Future research is directed towards overcoming the limitations of current catalytic systems, such as catalyst stability and activity, to improve efficiency and selectivity. cardiff.ac.ukacs.org

Key research objectives in this area include:

Heterogeneous Catalysts: The development of solid catalysts is a primary focus to simplify separation and recycling, thereby reducing process costs. google.com Ceria (CeO₂) has shown promise in the direct synthesis of dialkyl carbonates from alcohols and CO₂, suggesting its potential applicability for this compound production. cardiff.ac.ukelsevierpure.com Future work will likely involve optimizing CeO₂-based catalysts and exploring other metal oxides to enhance yield and selectivity for sterically hindered secondary alcohols like butan-2-ol.

Homogeneous Catalysts: While challenging in terms of separation, homogeneous catalysts can offer high activity and selectivity under milder conditions. Research into phosphonium (B103445) salts, for example, has shown effectiveness in the transesterification of dialkyl carbonates with diols, indicating their potential for the synthesis of complex carbonates. rsc.org The design of highly active and recyclable homogeneous catalysts remains a significant research avenue.

Catalyst Stability: A major challenge in carbonate synthesis is the deactivation of catalysts over time. google.com Future efforts will concentrate on developing robust catalytic systems that maintain high activity and selectivity over extended operational periods, which is crucial for industrial-scale production. For instance, stabilizing copper-based catalysts in oxidative carbonylation processes is a known challenge that requires innovative solutions. google.com

| Catalyst Type | Examples | Potential Advantages for this compound | Research Focus |

| Heterogeneous | CeO₂, Double Metal Cyanide Complexes google.com | Ease of separation, reusability, potential for continuous flow processes. | Improving stability, activity, and selectivity for secondary alcohols. |

| Homogeneous | Phosphonium Salts rsc.org, PdI₂-based systems mdpi.com | High activity under mild conditions, potentially higher selectivity. | Development of recyclable systems, understanding reaction mechanisms. |

| Biocatalysts | Lipases nih.gov | High selectivity, environmentally benign conditions. | Broadening substrate scope, improving catalyst stability and cost-effectiveness. |

Exploration of Novel Sustainable Synthetic Pathways

The principles of green chemistry are central to the future of chemical manufacturing. rsc.org For this compound, this involves developing synthetic routes that utilize renewable feedstocks, minimize waste, and avoid toxic reagents. unict.itunive.it

CO₂ Utilization: A significant trend is the use of carbon dioxide as a C1 building block, offering a green alternative to hazardous phosgene-based chemistry. elsevierpure.comresearchgate.net The direct synthesis from butan-2-ol and CO₂ is a highly attractive but challenging goal. Research will focus on designing catalysts that can efficiently activate both CO₂ and the secondary alcohol under viable reaction conditions. elsevierpure.com

Transesterification Routes: Transesterification of a simpler dialkyl carbonate (like dimethyl carbonate) with butan-2-ol is a common phosgene-free route. rsc.orgmdpi.com Future research will aim to develop more sustainable versions of this process by using bio-based starting materials and catalysts that operate under energy-efficient conditions.

Avoiding Hazardous Reagents: Traditional syntheses of carbonates often involved toxic reagents like phosgene (B1210022) or alkyl halides. nih.govfrontiersin.org Modern research pathways completely circumvent these materials, aligning with the demand for safer and more environmentally friendly chemical processes. rsc.org

Integration with Advanced Process Technologies (e.g., Continuous Flow Synthesis)

Shifting from batch to continuous flow processing represents a major technological advancement in chemical synthesis. rsc.org This approach offers significant advantages for the production of this compound.

Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. cardiff.ac.ukacs.org The enhanced heat and mass transfer in these systems can also improve safety, particularly for exothermic reactions. For dialkyl carbonate synthesis, continuous flow has been shown to be significantly more efficient than batch processes using the same catalyst. acs.org Future research will involve designing and optimizing continuous flow reactors specifically for the synthesis of this compound, likely using packed-bed reactors with heterogeneous catalysts. rsc.orgresearchgate.net This integration allows for more efficient production and easier scale-up from the laboratory to industrial manufacturing. researchgate.net

Expansion into Emerging Chemical Technologies and Applications

While simpler dialkyl carbonates like dimethyl carbonate (DMC) have established applications, the specific properties of this compound remain largely unexplored. rsc.orgfrontiersin.org Its branched alkyl structure could offer unique advantages in various fields.

Green Solvents: Organic carbonates are increasingly recognized as green solvents, potentially replacing more hazardous media like DMF or DMSO. rsc.orgfrontiersin.org The specific solvency properties of this compound need to be characterized to identify potential applications in organic synthesis, extraction processes, or as electrolytes in battery technologies. unive.itfrontiersin.org

Alkylation Reagents: Dialkyl carbonates serve as safe and selective alkylating agents, providing a green alternative to alkyl halides and sulfates. scispace.comresearchgate.net The reactivity of this compound as a sec-butylating agent is a promising area for investigation, potentially enabling the synthesis of complex molecules without generating salt waste. scispace.com

Polymer Precursors: Carbonates can be used as monomers in the synthesis of polycarbonates. The inclusion of the sec-butyl group from this compound could be explored to modify polymer properties, such as flexibility, thermal stability, or biodegradability.

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of catalytic reactions necessitates a deep mechanistic understanding for rational catalyst design and process optimization. acs.org The synergy between computational chemistry and experimental studies is becoming an indispensable tool in modern chemical research. nih.govrsc.org

For this compound, this integrated approach can accelerate progress significantly. acs.org

Mechanism Elucidation: Computational modeling can be used to investigate reaction pathways, identify transition states, and understand the role of the catalyst at a molecular level. This insight is crucial for explaining experimental observations, such as selectivity, and for predicting how changes in catalyst structure or reaction conditions will affect the outcome. acs.org